(6-Methoxy-4-methylpyridin-3-yl)methanol
Overview
Description
“(6-Methoxy-4-methylpyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1355190-33-8 . Its IUPAC name is (6-methoxy-4-methyl-3-pyridinyl)methanol . The molecular weight of this compound is 153.18 .
Molecular Structure Analysis
The Inchi Code of “(6-Methoxy-4-methylpyridin-3-yl)methanol” is 1S/C8H11NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-4,10H,5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Scientific Research Applications
Methanol Reforming-Cu-based Catalysts
Recent advances in proton-exchange membrane fuel cell technology have heightened interest in hydrogen production from methanol reforming processes. Methanol can undergo decomposition, partial oxidation, steam reforming, and oxidative steam reforming. Cu-based catalysts are commonly employed due to their kinetic, compositional, and morphological advantages in these reactions. The surface reaction mechanisms over these catalysts, involving intermediates such as methoxy and formaldehyde, are crucial for understanding the reforming processes. These mechanisms are complex, particularly with the introduction of reactants like oxygen and steam, which can initiate secondary reactions (Siek-Ting Yong et al., 2013).
Thermal Energy Transport by Methanol Synthesis and Decomposition
The synthesis and decomposition reactions of methanol have been explored for thermal energy transport systems, aiming to recover wasted or unused discharged heat from industrial sources. This two-step liquid-phase methanol synthesis process, starting with the carbonylation of methanol to methyl formate and followed by hydrogenolysis, has potential applications in energy conservation and global environment protection. Catalyst development, liquid-phase reactor design, and system efficiency simulation are key research areas for optimizing this process (Qiusheng Liu et al., 2002).
Methanol Crossover in Direct Methanol Fuel Cells
Direct methanol fuel cells (DMFCs) face challenges due to methanol crossover from the anode to the cathode, which limits their efficiency. Understanding the impact of methanol crossover and the development of more methanol-impermeable polymer electrolytes is essential for advancing DMFC technology (A. Heinzel & V. M. Barragán, 1999).
Safety And Hazards
The safety information for “(6-Methoxy-4-methylpyridin-3-yl)methanol” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
(6-methoxy-4-methylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLZOYFVAISVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-4-methylpyridin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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